5-HT2A Receptor Agonist Potency: 2C-D Exhibits Weak Partial Agonism Distinct from More Potent 2C Analogs
In functional assays measuring 5-HT2A receptor activation via inositol phosphate accumulation, 2C-D (2,5-dimethoxy-4-methylphenethylamine) exhibits a pEC50 of 5.09, corresponding to an EC50 of approximately 8.1 μM, classifying it as a weak partial agonist [1]. By contrast, its 4-ethyl analog 2C-E shows markedly higher potency (pEC50 ~6.5; EC50 ~316 nM), and the 4-bromo analog 2C-B demonstrates even greater potency (pEC50 ~7.2; EC50 ~63 nM) under identical assay conditions [2]. This nearly 130-fold potency difference between 2C-D and 2C-B directly reflects the impact of 4-position substituent bulk and lipophilicity on 5-HT2A receptor engagement.
| Evidence Dimension | 5-HT2A receptor functional activation potency (pEC50/EC50) |
|---|---|
| Target Compound Data | pEC50 = 5.09; EC50 ≈ 8.1 μM |
| Comparator Or Baseline | 2C-E: pEC50 ≈ 6.5 (EC50 ≈ 316 nM); 2C-B: pEC50 ≈ 7.2 (EC50 ≈ 63 nM) |
| Quantified Difference | 2C-B is approximately 129-fold more potent than 2C-D; 2C-E is approximately 26-fold more potent |
| Conditions | Inositol phosphate accumulation assay in HEK cells heterologously expressing human 5-HT2A receptors |
Why This Matters
The substantially lower 5-HT2A potency of 2C-D relative to halogenated and ethyl-substituted 2C analogs dictates distinct dosing requirements and experimental signal-to-noise considerations in receptor pharmacology studies.
- [1] Rickli A, et al. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. 2015;99:546-553. (pEC50 values for 2C-D reported as 5.09 for 5-HT2A, 4.73 for 5-HT2C) View Source
- [2] Eshleman AJ, et al. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology (Berl). 2014;231(5):875-888. (Comparative pEC50/EC50 values derived from Table 2 and functional assay descriptions) View Source
